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molecular formula C10H9BrO3 B8509384 o-(Bromoacetyl)phenyl acetate

o-(Bromoacetyl)phenyl acetate

Cat. No. B8509384
M. Wt: 257.08 g/mol
InChI Key: DGGQZQQASYINLT-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

o-(Bromoacetyl)phenyl acetate (5.0 g, 19.5 mmol) was treated with crude thioformamide (filtrate concentrated in vacuo from reaction of P2S5 (1.1 eq.) and (25 mmol) formamide in THF (30-40° C., 5 hours)) in refluxing acetone (60 mL). After 16 hours the reaction mixture was cooled to about 10° C. and the precipitated HBr salt of 2-(thiazol-4-yl)phenol was recovered. 31%, 1.50 g, LSIMS m/z=178 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=O)[CH2:12]Br)(=O)C.[CH:15]([NH2:17])=[S:16].C(N)=O>CC(C)=O>[S:16]1[CH:12]=[C:11]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[OH:4])[N:17]=[CH:15]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)C(CBr)=O
Name
Quantity
25 mmol
Type
reactant
Smiles
C(=S)N
Name
Quantity
25 mmol
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated HBr salt of 2-(thiazol-4-yl)phenol was recovered

Outcomes

Product
Name
Type
Smiles
S1C=NC(=C1)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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